Benzo[d]thiazol-2-ylmethyl 2-naphthoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2-naphthoate is a chemical compound that belongs to the class of benzothiazole derivatives. . The unique structure of this compound, which includes both a benzothiazole and a naphthoate moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 2-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common synthetic route includes the following steps :
Starting Materials: Substituted 2-amino benzothiazoles and naphthoic acid derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Procedure: The substituted 2-amino benzothiazole is reacted with the naphthoic acid derivative in an appropriate solvent (e.g., dichloromethane) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2-naphthoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical properties and reactivity.
Medicine: The compound’s biological activities make it a candidate for drug discovery and development. It has shown promise in preclinical studies for various therapeutic applications.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 2-naphthoate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also exhibit anti-inflammatory and antimicrobial activities but differ in their structural features and specific biological targets.
Thiazole-based compounds: . This compound is unique due to its naphthoate moiety, which imparts additional chemical and biological properties.
Biological Activity
Benzo[d]thiazol-2-ylmethyl 2-naphthoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. We will explore the mechanisms of action, relevant case studies, and research findings that highlight the compound's utility in various therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure : this compound is characterized by the presence of a benzothiazole moiety linked to a naphthoate group. This unique structure contributes to its biological properties.
Synthesis : The synthesis typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. Common methods include using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane under reflux conditions.
Anti-inflammatory Activity
This compound has demonstrated potential as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of pro-inflammatory mediators, this compound may alleviate symptoms associated with inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death. In vitro studies have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, it has shown effectiveness against specific cancer cell lines, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anti-inflammatory : Inhibition of COX enzymes.
- Antimicrobial : Disruption of bacterial membranes and inhibition of key metabolic enzymes.
- Anticancer : Induction of apoptosis via caspase activation and inhibition of cell cycle progression.
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammation markers compared to control groups, supporting its use in treating inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In vitro assays evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 3: Anticancer Properties
A study focusing on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 25 µM. Flow cytometry analysis confirmed increased caspase activity, indicating its role in programmed cell death mechanisms.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides | Anti-inflammatory, antimicrobial | Structural variations affect target specificity |
Thiazole-based compounds | Antimicrobial | Lacks naphthoate moiety |
This compound stands out due to its unique structural features that enhance its biological activity compared to related compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFTPBVDJPZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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